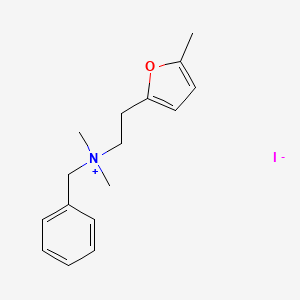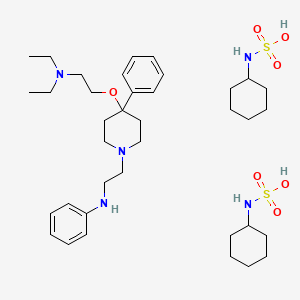
Diamocaine cyclamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamocaine cyclamate is a compound known for its local anesthetic properties. It is a derivative of 4-phenylpiperidine and is structurally related to opioid drugs such as piminodine and antipsychotics like haloperidol . The compound is composed of 1-(2-Anilinoethyl)-4-[2-(diethylamino)ethoxy]-4-phenylpiperidine bis(cyclohexanesulfamate) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diamocaine cyclamate involves the reaction of 1-(2-Anilinoethyl)-4-[2-(diethylamino)ethoxy]-4-phenylpiperidine with cyclohexanesulfamic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diamocaine cyclamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
Diamocaine cyclamate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of local anesthetics and their mechanisms of action.
Biology: The compound is studied for its effects on nerve cells and its potential use in pain management.
Medicine: this compound is investigated for its potential therapeutic applications in anesthesia and pain relief.
Industry: The compound is used in the formulation of various pharmaceutical products.
Mecanismo De Acción
Diamocaine cyclamate exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized anesthesia and pain relief. The compound targets specific molecular pathways involved in nerve signal transmission .
Comparación Con Compuestos Similares
Similar Compounds
Dimethocaine: Another local anesthetic with similar properties but different chemical structure.
Procaine: A widely used local anesthetic with a different mechanism of action.
Tetracaine: A potent local anesthetic used in various medical applications.
Uniqueness
Diamocaine cyclamate is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other local anesthetics. Its combination of efficacy and safety makes it a valuable compound in both research and clinical settings .
Propiedades
Número CAS |
23469-05-8 |
|---|---|
Fórmula molecular |
C37H63N5O7S2 |
Peso molecular |
754.1 g/mol |
Nombre IUPAC |
cyclohexylsulfamic acid;N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline |
InChI |
InChI=1S/C25H37N3O.2C6H13NO3S/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24;2*8-11(9,10)7-6-4-2-1-3-5-6/h5-14,26H,3-4,15-22H2,1-2H3;2*6-7H,1-5H2,(H,8,9,10) |
Clave InChI |
WUYFDJKTIHVLQY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NS(=O)(=O)O.C1CCC(CC1)NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





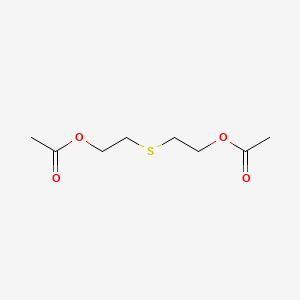

![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)



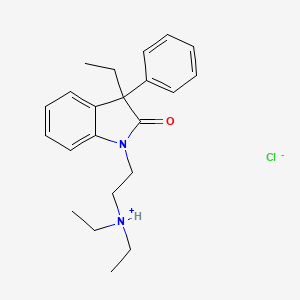
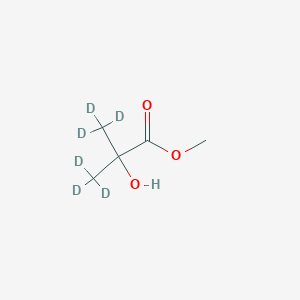
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)

